molecular formula C9H16O2 B13164728 1-Oxaspiro[4.5]decan-4-ol

1-Oxaspiro[4.5]decan-4-ol

Cat. No.: B13164728
M. Wt: 156.22 g/mol
InChI Key: LRCJENKPAAYSIP-UHFFFAOYSA-N
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Description

1-Oxaspiro[45]decan-4-ol is a spirocyclic compound characterized by a unique structure where a tetrahydrofuran ring is fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Oxaspiro[4.5]decan-4-ol can be synthesized through a Prins/pinacol cascade reaction. This method involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction is catalyzed by Lewis acids, such as boron trifluoride etherate (BF3·OEt2), and typically carried out in dichloromethane (DCM) at low temperatures (around -40°C) to ensure high selectivity and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Oxaspiro[4.5]decan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 1-oxaspiro[4.5]decan-4-one.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated or aminated spiro compounds.

Scientific Research Applications

1-Oxaspiro[4.5]decan-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxaspiro[4.5]decan-4-ol largely depends on its chemical reactivity. The hydroxyl group can participate in hydrogen bonding, making it a useful intermediate in various chemical reactions. Additionally, the spirocyclic structure provides rigidity, which can influence the compound’s interaction with biological targets, such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxaspiro[4.5]decan-4-ol is unique due to its specific hydroxyl group placement and the resulting chemical reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications.

Properties

IUPAC Name

1-oxaspiro[4.5]decan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-8-4-7-11-9(8)5-2-1-3-6-9/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCJENKPAAYSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(CCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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